N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide
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Overview
Description
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide is a synthetic peptide compound with a molecular formula of C18H32N6O6. It is characterized by the presence of multiple alanine residues and an acetyl group at the N-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acidic/basic conditions.
Oxidation: Introduction of oxygen atoms, potentially altering the peptide structure.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical agents such as hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments or modified peptides with altered functional groups, depending on the specific reaction conditions .
Scientific Research Applications
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and degradation mechanisms.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for developing bioactive peptides
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the sequence of alanine residues play a crucial role in determining its binding affinity and specificity. The compound may modulate biological pathways by influencing protein conformation and activity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide: A shorter peptide with similar structural features.
N-Acetyl-L-alanine: A simpler compound with a single alanine residue.
N-Acetyl-L-tyrosine: Contains a tyrosine residue instead of alanine, offering different biochemical properties.
Uniqueness
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide is unique due to its extended sequence of alanine residues, which may confer specific structural and functional properties not observed in shorter or structurally different peptides .
Properties
CAS No. |
77976-85-3 |
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Molecular Formula |
C18H32N6O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C18H32N6O6/c1-8(14(26)19-7)21-16(28)10(3)23-18(30)12(5)24-17(29)11(4)22-15(27)9(2)20-13(6)25/h8-12H,1-7H3,(H,19,26)(H,20,25)(H,21,28)(H,22,27)(H,23,30)(H,24,29)/t8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
DFGILBZRSKPPBS-HTFCKZLJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC)NC(=O)C |
Origin of Product |
United States |
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